molecular formula C10H8N2O4S B13997615 Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate

Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13997615
M. Wt: 252.25 g/mol
InChI Key: DZRZMMJBMYOFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl cyanoacetate with thiourea, followed by cyclization and formylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-4-hydroxy-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleic acid-binding proteins, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate is unique due to its formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl-substituted analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

ethyl 5-formyl-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H8N2O4S/c1-2-16-10(15)7-11-8(14)6-5(3-13)4-17-9(6)12-7/h3-4H,2H2,1H3,(H,11,12,14)

InChI Key

DZRZMMJBMYOFQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CS2)C=O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.